

Palladium(II) Pivalate: A Comprehensive Technical Guide for Advanced Catalysis

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Compound of Interest

Compound Name: *palladium(II) pivalate*

Cat. No.: B176385

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CAS Number: 106224-36-6 Molecular Formula: $C_{10}H_{18}O_4Pd$ Molecular Weight: 308.67 g/mol

Introduction: The Emergence of a Superior Catalyst

Palladium(II) pivalate has emerged as a important catalyst in modern organic synthesis, particularly in the realm of C-H bond activation and cross-coupling reactions.^[1] Its rise to prominence is a direct result of the continuous pursuit of more efficient, selective, and robust catalytic systems. While palladium(II) acetate has long been a workhorse in the field, the unique structural and electronic properties imparted by the pivalate ligands have positioned **palladium(II) pivalate** as a superior alternative for a range of challenging transformations.^[1] This technical guide provides an in-depth analysis of **palladium(II) pivalate**, from its fundamental properties and synthesis to its diverse applications and mechanistic intricacies, offering researchers, scientists, and drug development professionals a comprehensive resource to harness its full potential.

Physicochemical Properties and Structural Elucidation

Palladium(II) pivalate is an orange-red crystalline powder that exhibits enhanced solubility in non-polar organic solvents such as toluene and dichloroethane compared to palladium(II) acetate.^{[1][2]} This property is particularly advantageous for reactions conducted in such media.

Property	Value	Source
CAS Number	106224-36-6	[1]
Molecular Formula	C ₁₀ H ₁₈ O ₄ Pd	[3]
Molecular Weight	308.67 g/mol	[3]
Appearance	Orange-red crystalline powder	[2]
Melting Point	230-232 °C	
Solubility	Soluble in ethyl acetate, methanol, chloroform, tetrahydrofuran, and 1,4-dioxane. Insoluble in water.	[4]

The core of **palladium(II) pivalate**'s unique reactivity lies in the nature of its pivalate (trimethylacetate) ligands. The bulky tert-butyl groups create a sterically hindered environment around the palladium center, which can significantly influence the regioselectivity and stereoselectivity of catalytic reactions.[1] Furthermore, the electron-donating nature of the alkyl groups in the pivalate ligand modulates the electronic properties of the palladium center, thereby affecting its reactivity.[1]

Below is a representation of the chemical structure of **Palladium(II) pivalate**.

Caption: Structure of **Palladium(II) pivalate**.

Synthesis of Palladium(II) Pivalate

The most common and straightforward method for synthesizing **palladium(II) pivalate** is through a ligand exchange reaction starting from palladium(II) acetate.[1] This process involves the reaction of palladium(II) acetate with pivalic acid, typically by refluxing in a solution of pivalic acid under an inert atmosphere to prevent side reactions. The pivalate groups displace the acetate groups on the palladium center. The resulting product is then purified, often by recrystallization.[1]

Experimental Protocol: Synthesis from Palladium(II) Acetate

Materials:

- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- Pivalic acid (PivOH)
- Toluene (anhydrous)
- Hexane (anhydrous)

Procedure:

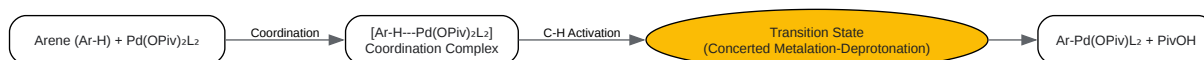
- To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add palladium(II) acetate (1.0 eq).
- Add an excess of pivalic acid (10-20 eq) to the flask.
- Add anhydrous toluene to dissolve the reactants.
- Under an inert atmosphere (e.g., argon or nitrogen), heat the mixture to reflux (approximately 110 °C) and stir vigorously.
- Monitor the reaction by TLC or other suitable analytical techniques until all the palladium(II) acetate has been consumed.
- Allow the reaction mixture to cool to room temperature.
- Remove the solvent and excess pivalic acid under reduced pressure.
- The crude product can be purified by recrystallization from a suitable solvent system, such as toluene/hexane, to yield **palladium(II) pivalate** as an orange-red crystalline solid.

Catalytic Applications

Palladium(II) pivalate has demonstrated exceptional performance in a variety of catalytic transformations, most notably in C-H activation and cross-coupling reactions.

C-H Bond Activation

The rise of **palladium(II) pivalate** is closely linked to the advancements in C-H activation chemistry.^[1] The pivalate ligand plays a crucial role in the widely accepted Concerted Metalation-Deprotonation (CMD) mechanism. In this pathway, the pivalate anion acts as an internal base, facilitating the cleavage of the C-H bond.^[1] The steric bulk of the pivalate ligand can also direct the C-H activation to a specific position, enhancing the regioselectivity of the reaction.



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Caption: Concerted Metalation-Deprotonation (CMD) pathway.

Experimental Protocol: Palladium-Catalyzed C-H Arylation of an Unactivated Arene

This protocol is adapted from a procedure for the direct arylation of benzene.^[5]

Materials:

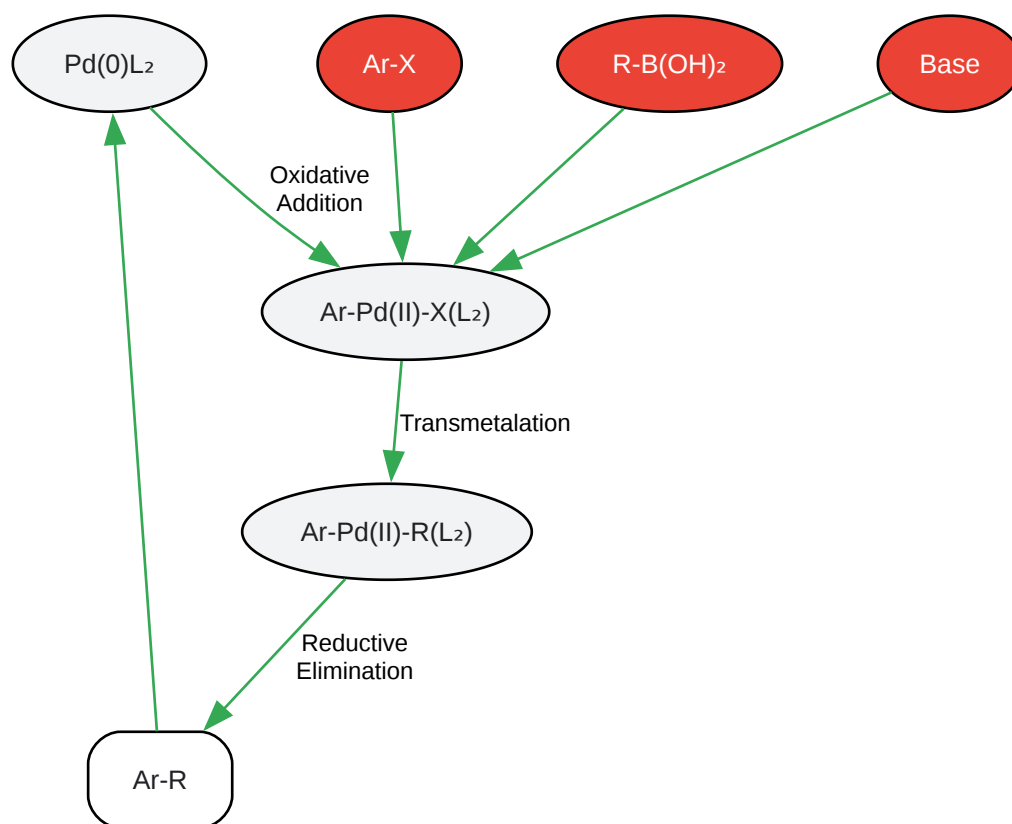
- **Palladium(II) pivalate** (Pd(OPiv)₂)
- DavePhos (or other suitable phosphine ligand)
- Potassium carbonate (K₂CO₃)
- Aryl bromide
- Benzene (anhydrous)
- N,N-Dimethylacetamide (DMA, anhydrous)

Procedure:

- In a glovebox or under an inert atmosphere, add **palladium(II) pivalate** (2-3 mol%), DavePhos (2-3 mol%), and potassium carbonate (2.5 equiv) to a Schlenk tube.
- Add the aryl bromide (1.0 equiv).
- Add anhydrous benzene and anhydrous DMA (typically in a 1.2:1 ratio).
- Seal the Schlenk tube and heat the reaction mixture to 120 °C with vigorous stirring for 10-15 hours.
- After cooling to room temperature, the reaction mixture can be diluted with an organic solvent (e.g., ethyl acetate) and washed with water.
- The organic layer is then dried, filtered, and concentrated under reduced pressure.
- The crude product is purified by flash column chromatography.

Cross-Coupling Reactions

Palladium(II) pivalate is an effective pre-catalyst for various cross-coupling reactions, including Suzuki-Miyaura and Heck couplings. The in situ reduction of the Pd(II) species to the catalytically active Pd(0) is a key step in these catalytic cycles. The pivalate ligand can influence the rate of this reduction and the stability of the resulting Pd(0) species.



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Caption: General catalytic cycle for Suzuki-Miyaura coupling.

Aerobic Oxidative Cyclization

Palladium(II) pivalate has been utilized in aerobic oxidative cyclization reactions, where molecular oxygen serves as the terminal oxidant. These reactions are highly atom-economical and environmentally friendly. The pivalate ligand can play a role in facilitating the re-oxidation of the palladium catalyst from Pd(0) to Pd(II) .

Experimental Protocol: Aerobic Oxidative Annulation of Indoles

This protocol is based on a procedure for the aerobic cyclization of indoles.[6]

Materials:

- **Palladium(II) pivalate** (or Pd(OAc)_2)

- Pyridine-based ligand (e.g., ethyl nicotinate)
- Indole substrate with a tethered alkene
- tert-Amyl alcohol
- Acetic acid

Procedure:

- To a reaction vessel, add the indole substrate (1.0 equiv), **palladium(II) pivalate** (10 mol%), and the pyridine-based ligand (40 mol%).
- Add a solvent mixture of tert-amyl alcohol and acetic acid (e.g., 4:1 ratio).
- Stir the reaction mixture under an atmosphere of oxygen (1 atm, balloon) at 80 °C.
- Monitor the reaction progress by TLC or GC-MS.
- Upon completion, cool the reaction mixture to room temperature.
- The mixture can be diluted with an organic solvent and washed with a saturated aqueous solution of sodium bicarbonate.
- The organic layer is dried, filtered, and concentrated.
- The crude product is purified by flash column chromatography.

Advantages Over Palladium(II) Acetate

The superior performance of **palladium(II) pivalate** in certain applications can be attributed to several key factors:

- **Enhanced Solubility:** Its improved solubility in non-polar organic solvents allows for higher effective catalyst concentrations and can lead to improved reaction rates and yields.^[1]
- **Steric Influence:** The bulky pivalate ligands can provide greater steric hindrance around the palladium center, leading to enhanced regioselectivity and stereoselectivity in C-H activation

and cross-coupling reactions.^[1]

- **Electronic Effects:** The electron-donating nature of the pivalate ligands can increase the electron density at the palladium center, which can influence its reactivity in various catalytic steps.^[1]
- **Role in C-H Activation:** The pivalate anion is a more effective proton acceptor in the CMD pathway compared to the acetate anion, which can lower the activation energy for C-H bond cleavage.

Safety and Handling

Palladium(II) pivalate should be handled in a well-ventilated fume hood. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. It is an irritant to the skin, eyes, and respiratory system. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Palladium(II) pivalate has firmly established itself as a versatile and powerful catalyst in the synthetic chemist's toolbox. Its unique combination of steric bulk, electronic properties, and enhanced solubility offers distinct advantages over traditional palladium sources like palladium(II) acetate, particularly in the challenging and rapidly evolving field of C-H functionalization. By understanding the fundamental principles outlined in this guide, researchers can effectively leverage the capabilities of **palladium(II) pivalate** to develop more efficient, selective, and innovative synthetic methodologies for the creation of complex molecules relevant to the pharmaceutical, agrochemical, and materials science industries.

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